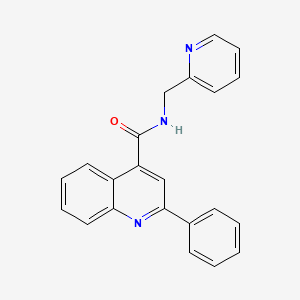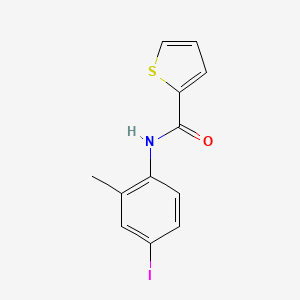
N-(4-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolinamines, including "N-(4-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine," are compounds of significant interest due to their diverse chemical and physical properties, which make them suitable for various applications in the field of medicinal chemistry and material science. Their synthesis, molecular structure, and reactivity are key areas of study to understand their potential applications better.
Synthesis Analysis
The synthesis of quinolinamines involves multiple steps, including the formation of nitroquinolines with methoxy groups and subsequent reactions with amines. Dyablo et al. (2015) detail the synthesis of a related compound, demonstrating the complexity and precision required in these chemical processes. The synthesis often involves nucleophilic substitution reactions and reduction steps to introduce the desired functional groups onto the quinoline backbone (Dyablo et al., 2015).
Molecular Structure Analysis
The molecular structure of quinolinamines is characterized by the presence of nitro, methoxy, and methyl groups attached to the quinoline ring system. These substituents significantly influence the molecule's electronic distribution, impacting its reactivity and physical properties. X-ray crystallography studies, such as those conducted by Kuz’mina et al. (2005), provide insight into the complex structures and interactions within these molecules (Kuz’mina et al., 2005).
Chemical Reactions and Properties
Quinolinamines participate in various chemical reactions, including nucleophilic substitution, amination, and reduction. These reactions are crucial for modifying the quinoline core and introducing new functional groups, which can tailor the molecule's properties for specific applications. The reactivity of the nitro group, in particular, allows for further functionalization of the molecule (Helissey et al., 1987).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-4-9-16(21(22)23)17-15(10-12(2)19-18(11)17)20-13-5-7-14(24-3)8-6-13/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZVMVWUKPTWGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CC(=N2)C)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5664591.png)
![2-methyl-4-phenyl-9-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5664602.png)

![N-(2,2-difluoroethyl)-3-[(1-isopropylpiperidin-4-yl)oxy]-4-methoxybenzamide](/img/structure/B5664612.png)
![5-methyl-2-phenyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5664620.png)
![2-(3,5-difluorobenzyl)-8-(4-methylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5664626.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5664631.png)
![N-[(2-chloro-3-pyridinyl)methyl]-1-[2-(dimethylamino)ethyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5664635.png)
amino]sulfonyl}benzamide](/img/structure/B5664648.png)


![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(1-methyl-1H-indazol-3-yl)carbonyl]pyrrolidin-3-yl}acetamide](/img/structure/B5664685.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]pyrrolidin-3-yl}-N,N-dimethylurea](/img/structure/B5664686.png)
